KU-32

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

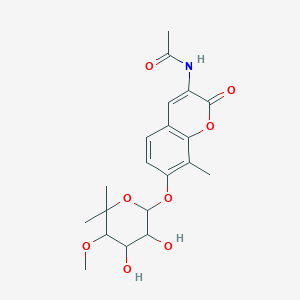

Molecular Formula |

C20H25NO8 |

|---|---|

Molecular Weight |

407.4 g/mol |

IUPAC Name |

N-[7-(3,4-dihydroxy-5-methoxy-6,6-dimethyloxan-2-yl)oxy-8-methyl-2-oxochromen-3-yl]acetamide |

InChI |

InChI=1S/C20H25NO8/c1-9-13(27-19-15(24)14(23)17(26-5)20(3,4)29-19)7-6-11-8-12(21-10(2)22)18(25)28-16(9)11/h6-8,14-15,17,19,23-24H,1-5H3,(H,21,22) |

InChI Key |

KJAWXHNSLFJNTM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC2=C1OC(=O)C(=C2)NC(=O)C)OC3C(C(C(C(O3)(C)C)OC)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of KU-32

This guide provides a detailed overview of the molecular mechanisms of KU-32, a novel C-terminal modulator of Heat Shock Protein 90 (Hsp90). It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the nuanced activity of Hsp90-targeting compounds.

Core Mechanism of Action: A Dual-Function Hsp90 Modulator and Metabolic Enzyme Inhibitor

This compound is a synthetic analogue of the antibiotic novobiocin (B609625), designed to interact with the C-terminal ATP-binding domain of Hsp90.[1][2] Unlike traditional N-terminal Hsp90 inhibitors that abrogate chaperone function and induce widespread degradation of client proteins, this compound exhibits a more complex and selective mechanism. Its action can be characterized by two primary effects: allosteric modulation of the Hsp90 chaperone cycle and direct inhibition of a key metabolic enzyme, Pyruvate (B1213749) Dehydrogenase Kinase (PDHK).

Binding of this compound to the C-terminal domain of Hsp90 does not simply inhibit the chaperone. Instead, it induces a global conformational change that allosterically modulates the N-terminal domain.[3] This results in the formation of a "partially closed" intermediate state that enhances Hsp90's ATPase activity.[3][4] Specifically, the binding of this compound facilitates the release of ADP from the N-terminal domain, which in turn increases the binding affinity for ATP by approximately sevenfold, thereby stimulating the chaperone's catalytic cycle.[5][6]

Simultaneously, this interaction triggers the Heat Shock Response (HSR). This is a cellular stress response that leads to the dissociation of Heat Shock Factor 1 (HSF1) from the Hsp90 complex, its translocation to the nucleus, and the subsequent transcriptional upregulation of cytoprotective chaperones, most notably Hsp70.[1][7] The induction of Hsp70 is a critical component of this compound's neuroprotective effects.[8] This dual action—stimulating ATPase activity while also inducing a protective stress response—distinguishes this compound from canonical Hsp90 inhibitors. Importantly, this compound is a poor inducer of the degradation of Hsp90 client proteins like Akt, thereby separating the cytoprotective HSR from the cytotoxic effects associated with other inhibitors.[7]

A secondary but significant mechanism of this compound is the direct inhibition of Pyruvate Dehydrogenase Kinase (PDHK).[9] PDHK is a mitochondrial enzyme that phosphorylates and inactivates the Pyruvate Dehydrogenase Complex (PDC), a critical gatekeeper that links glycolysis to the TCA cycle.[10][11] By inhibiting PDHK, this compound activates the PDC, leading to increased production of acetyl-CoA from pyruvate. This enhances mitochondrial respiration and oxidative phosphorylation.[9] This metabolic reprogramming is thought to be a key contributor to the compound's ability to improve mitochondrial bioenergetics and protect neurons from glucotoxicity and other metabolic stressors.[8]

Key Signaling and Therapeutic Pathways

The molecular activities of this compound translate into significant cellular and physiological effects, primarily centered on neuroprotection and the mitigation of cellular stress.

The upregulation of Hsp70 is necessary for this compound's ability to reverse diabetic sensory neuropathy and improve mitochondrial function in stressed neurons.[8] Hsp70 is a potent anti-apoptotic and protein-folding chaperone that helps cells manage misfolded proteins that accumulate during stress. The concurrent improvement in mitochondrial function via PDHK inhibition provides cells with the necessary energy to survive and counteracts the metabolic deficits seen in conditions like diabetic neuropathy.[8][9] This dual-pronged approach—enhancing cellular protein quality control while simultaneously boosting energy metabolism—underpins its therapeutic potential.

Quantitative Data Summary

The following tables summarize the key quantitative parameters reported for this compound in various experimental settings.

Table 1: In Vitro Efficacy and Binding of this compound

| Parameter | Cell Line / System | Value | Description | Reference(s) |

|---|---|---|---|---|

| EC₅₀ | SH-SY5Y | 1.49 nM | Neuroprotection against amyloid β-peptide (1-42)-induced toxicity. | [3] |

| EC₅₀ | SK-BR-3 | 10 nM | Not specified; likely related to cell viability or HSR induction. | [3] |

| Effective Conc. | MCF7 | 10 nM | Significant induction of Hsp70 expression. | [7] |

| Effective Conc. | Brain Mitochondria | 200 nM | Inhibition of Pyruvate Dehydrogenase Kinase (PDHK) activity. | [9] |

| Client Effect | MCF7 | 5 µM | Induced only a ~35% decrease in the Hsp90 client protein Akt. | [7] |

| Binding Affinity (Kd) | Human Hsp90α | 3.8 ± 0.7 μM | Direct binding affinity of this compound to Hsp90α isoform. | [12] |

| Binding Affinity (Kd) | Human Hsp90β | 9.7 ± 0.7 μM | Direct binding affinity of this compound to Hsp90β isoform. |[12] |

Table 2: In Vivo Experimental Parameters

| Animal Model | Condition | Dosage | Administration | Duration | Key Outcome | Reference(s) |

|---|---|---|---|---|---|---|

| Swiss-Webster Mice | Streptozotocin (STZ)-induced Type 1 Diabetes | 20 mg/kg | Intraperitoneal, weekly | 10 weeks | Time-dependent restoration of motor/sensory nerve conduction deficits. | [6] |

| BKS-db/db Mice | Type 2 Diabetes | 20 mg/kg | Intraperitoneal, weekly | 10 weeks | No significant change in blood glucose, but greater insulin (B600854) staining in pancreas. |[9] |

Experimental Protocols

Detailed methodologies for key experiments used to characterize this compound are provided below.

This protocol is used to determine the effect of this compound on the expression levels of specific proteins such as Hsp70 and Akt.

-

Cell Culture and Treatment: Plate cells (e.g., MCF7) and allow them to adhere. Treat cells with various concentrations of this compound (e.g., 10 nM to 5 µM) or vehicle control (DMSO) for a specified duration, typically 24 hours.

-

Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

Gel Electrophoresis: Denature protein samples by boiling in Laemmli sample buffer. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Include a molecular weight marker. Run the gel until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Hsp70, anti-Akt) and a loading control (e.g., anti-β-actin) at the recommended dilution, typically overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody corresponding to the primary antibody species for 1-2 hours at room temperature.

-

Detection: Wash the membrane again three times with TBST. Apply an ECL chemiluminescence detection reagent and visualize the protein bands using a digital imager or X-ray film.

-

Analysis: Quantify band intensities using densitometry software. Normalize the intensity of the target protein band to the corresponding loading control band.

This assay measures the reducing power of living cells to assess viability after this compound treatment.

-

Cell Plating: Seed cells in a 96-well microplate at a predetermined optimal density and allow them to attach overnight.

-

Compound Addition: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the appropriate wells. Include vehicle-only wells as a negative control and wells with medium only for background correction.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

Reagent Addition: Add AlamarBlue® reagent to each well, typically at a volume equal to 10% of the culture medium volume.

-

Incubation with Reagent: Incubate the plate for an additional 1-4 hours (or longer for higher sensitivity) at 37°C, protected from direct light.

-

Measurement: Measure the fluorescence of each well using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm. Absorbance can also be read at 570 nm.

-

Data Analysis: Subtract the background reading from all wells. Express the results as a percentage of the vehicle-treated control cells to determine the effect of this compound on cell viability.

References

- 1. researchgate.net [researchgate.net]

- 2. Optimized alamarBlue assay protocol for drug dose-response determination of 3D tumor spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Stimulation of heat shock protein 90 chaperone function through binding of a novobiocin analog this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stimulation of heat shock protein 90 chaperone function through binding of a novobiocin analog this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - US [thermofisher.com]

- 9. Protection against Aβ-induced neuronal damage by this compound: PDHK1 inhibition as important target - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A novel inhibitor of pyruvate dehydrogenase kinase stimulates myocardial carbohydrate oxidation in diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of Pyruvate Dehydrogenase Kinase as a Therapeutic Strategy against Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Recent Advances toward the Development of Hsp90 C-terminal Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

KU-32: A Technical Guide to the C-Terminal Hsp90 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

KU-32 is a novel, semi-synthetic analogue of the antibiotic novobiocin (B609625), designed as a potent inhibitor of the C-terminus of Heat Shock Protein 90 (Hsp90). Unlike traditional N-terminal Hsp90 inhibitors that often exhibit cellular toxicity, this compound presents a unique mechanism of action. It effectively induces the heat shock response (HSR), leading to the upregulation of cytoprotective chaperones like Hsp70, at concentrations significantly lower than those required to trigger the degradation of Hsp90 client proteins. This distinct characteristic positions this compound as a promising therapeutic candidate, particularly in the realm of neurodegenerative diseases such as diabetic neuropathy. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols, and visualizations of its associated signaling pathways.

Core Mechanism of Action

This compound exerts its biological effects by binding to the ATP-binding pocket located in the C-terminal domain of Hsp90. This interaction allosterically modulates the chaperone's function. A key feature of this compound is its ability to uncouple the induction of the Heat Shock Response (HSR) from the degradation of Hsp90 client proteins.

Under normal physiological conditions, Heat Shock Factor 1 (HSF1) is held in an inactive complex with Hsp90. Inhibition of Hsp90's C-terminus by this compound is believed to disrupt this complex, leading to the release, trimerization, and activation of HSF1. Activated HSF1 then translocates to the nucleus and binds to heat shock elements (HSEs) in the promoter regions of heat shock genes, initiating the transcription of heat shock proteins (HSPs), most notably Hsp70. This induction of Hsp70 is central to the neuroprotective effects of this compound, as Hsp70 plays a crucial role in protein folding, refolding of damaged proteins, and preventing apoptosis.

Notably, this compound induces this HSR at concentrations significantly lower than those that cause the degradation of Hsp90-dependent client proteins, such as Akt, which are often associated with cell survival pathways. This separation of activities mitigates the cytotoxicity often seen with N-terminal Hsp90 inhibitors.

Quantitative Data Summary

The following tables summarize the available quantitative data on the activity and efficacy of this compound.

| Parameter | Value | Cell Line/Model | Reference |

| Hsp90 C-Terminal Binding (Kd) | 102.5 ± 3.60 µM (in presence of NB) | Human Hsp90β | [1] |

| Effect on Hsp90 ATPase Activity | Stimulatory | Human Hsp90β | [1] |

Table 1: In Vitro Binding and Activity of this compound

| Cell Line | This compound Concentration | Hsp70 Induction (Fold Change) | Reference |

| MCF7 | 10 nM | Significantly increased | |

| Primary Cortical Neurons | Not specified | No significant up-regulation | [2] |

Table 2: this compound Induced Hsp70 Expression

| Parameter | Diabetic Control | This compound Treated | Age-matched Control | Mouse Model | Reference |

| Motor Nerve Conduction Velocity (m/s) | Decreased | Restored to near normal | Normal | STZ-induced Type 1 | |

| Sensory Nerve Conduction Velocity (m/s) | Decreased | Restored to near normal | Normal | STZ-induced Type 1 | |

| Thermal Hypoalgesia (Paw Withdrawal Latency) | Increased | Restored to near normal | Normal | STZ-induced Type 1 | |

| Mechanical Hypoalgesia (Paw Withdrawal Threshold) | Increased | Restored to near normal | Normal | STZ-induced Type 1 |

Table 3: In Vivo Efficacy of this compound in a Mouse Model of Diabetic Neuropathy

| Cell Line | This compound Concentration | Akt Degradation | Reference |

| MCF7 | 5 µM | ~35% decrease |

Table 4: Effect of this compound on Hsp90 Client Protein Akt

Experimental Protocols

Cell Viability/Cytotoxicity Assay (alamarBlue Assay)

This protocol outlines the steps to assess the effect of this compound on cell viability using the alamarBlue reagent.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

alamarBlue HS or alamarBlue Cell Viability Reagent

-

96-well microplates

-

Microplate reader (fluorescence or absorbance)

-

Sterile PBS

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

-

Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include vehicle-only control wells.

-

Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

alamarBlue Incubation:

-

Add alamarBlue reagent to each well at 10% of the culture volume (e.g., 10 µL for a 100 µL culture volume).

-

Incubate the plate for 1-4 hours at 37°C, protected from light. Incubation time may be optimized based on cell type and density.

-

-

Measurement:

-

Data Analysis:

-

Subtract the background fluorescence/absorbance from wells containing medium and alamarBlue only.

-

Express the results as a percentage of the vehicle-treated control cells.

-

Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

-

Western Blot for Hsp70 Induction

This protocol describes the detection and quantification of Hsp70 protein levels in cells treated with this compound.

Materials:

-

Cells and culture reagents

-

This compound stock solution

-

RIPA lysis buffer (or similar) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody: anti-Hsp70

-

Primary antibody: anti-loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system (e.g., ChemiDoc)

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells in appropriate culture dishes (e.g., 6-well plates or 10 cm dishes).

-

Treat cells with various concentrations of this compound for the desired time.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.

-

Denature the samples by heating at 95-100°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-Hsp70 antibody (at the recommended dilution) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate with the HRP-conjugated secondary antibody (at the recommended dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

-

Detection and Quantification:

-

Incubate the membrane with ECL substrate according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system.

-

Perform densitometric analysis of the Hsp70 bands and normalize to the loading control.

-

Mitochondrial Oxygen Consumption Rate (OCR) Measurement (Seahorse XF Analyzer)

This protocol details the measurement of mitochondrial function in response to this compound treatment using a Seahorse XF Analyzer.

Materials:

-

Seahorse XF Analyzer (e.g., XFe24 or XFe96)

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Calibrant solution

-

Seahorse XF Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

-

Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)

-

Cells of interest

-

This compound stock solution

Procedure:

-

Sensor Cartridge Hydration:

-

One day prior to the assay, add Seahorse XF Calibrant to each well of the utility plate and place the sensor cartridge on top.

-

Incubate overnight at 37°C in a non-CO₂ incubator.

-

-

Cell Seeding and Treatment:

-

Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density.

-

Allow cells to attach and grow.

-

Treat cells with this compound at the desired concentrations for the specified duration.

-

-

Assay Preparation:

-

On the day of the assay, remove the culture medium and wash the cells with pre-warmed Seahorse XF assay medium.

-

Add the final volume of assay medium to each well and incubate the plate at 37°C in a non-CO₂ incubator for 1 hour to allow for temperature and pH equilibration.

-

Load the injector ports of the hydrated sensor cartridge with the compounds from the Mito Stress Test Kit (oligomycin, FCCP, and rotenone/antimycin A) at the optimized concentrations.

-

-

Seahorse XF Analyzer Run:

-

Calibrate the sensor cartridge in the Seahorse XF Analyzer.

-

Replace the calibrant plate with the cell culture plate.

-

Run the Mito Stress Test protocol, which will sequentially inject the compounds and measure the oxygen consumption rate (OCR) at baseline and after each injection.

-

-

Data Analysis:

-

The software will calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

-

Compare these parameters between control and this compound-treated cells.

-

Visualizations

Signaling Pathway of this compound Action

Caption: Signaling pathway of this compound as an Hsp90 C-terminal inhibitor.

Experimental Workflow for Evaluating this compound

Caption: Experimental workflow for the preclinical evaluation of this compound.

Logical Relationship of this compound's Differentiated Mechanism

References

- 1. Stimulation of heat shock protein 90 chaperone function through binding of a novobiocin analog this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - JP [thermofisher.com]

An In-depth Technical Guide to KU-32 and its Role in Hsp70 Induction

For Researchers, Scientists, and Drug Development Professionals

Abstract

KU-32, a derivative of the antibiotic novobiocin (B609625), is a promising small molecule modulator of the 90-kDa heat shock protein (Hsp90). By binding to the C-terminal ATP-binding pocket of Hsp90, this compound disrupts the chaperone's normal function, leading to the activation of Heat Shock Factor 1 (HSF1). Activated HSF1 then drives the transcription of a suite of cytoprotective genes, most notably encoding the 70-kDa heat shock protein (Hsp70). This induction of Hsp70 is central to the therapeutic potential of this compound, particularly in models of neurodegenerative diseases and diabetic neuropathy, where it has been shown to improve mitochondrial bioenergetics and cell survival. This technical guide provides a comprehensive overview of this compound's mechanism of action, with a focus on its role in Hsp70 induction. It includes quantitative data from preclinical studies, detailed experimental protocols for key assays, and visualizations of the involved signaling pathways.

Introduction to this compound: A C-Terminal Hsp90 Modulator

This compound is a synthetic analog of novobiocin, an antibiotic that was incidentally found to have weak inhibitory activity against Hsp90.[1][2][3] Unlike the majority of Hsp90 inhibitors that target the N-terminal ATP-binding site, this compound binds to a distinct ATP-binding pocket in the C-terminus of Hsp90.[1][4] This alternative mechanism of action is thought to confer a different pharmacological profile, potentially avoiding some of the toxicities associated with N-terminal inhibitors.

The primary consequence of this compound binding to Hsp90 is the disruption of the chaperone's interaction with its client proteins and co-chaperones. This disruption leads to the dissociation and subsequent activation of Heat Shock Factor 1 (HSF1), the master transcriptional regulator of the heat shock response.[2][5]

The Molecular Mechanism: From Hsp90 Inhibition to Hsp70 Induction

The signaling cascade initiated by this compound culminates in the robust expression of Hsp70. This process can be dissected into several key steps:

-

Binding to Hsp90: this compound binds to the C-terminal ATP-binding pocket of Hsp90. This binding induces a conformational change in the Hsp90 dimer.[1][4]

-

HSF1 Dissociation and Activation: In its inactive state, HSF1 is held in a complex with Hsp90 and other chaperones. The conformational change in Hsp90 induced by this compound leads to the release of HSF1.[2][5]

-

HSF1 Trimerization and Nuclear Translocation: Once released, monomeric HSF1 undergoes trimerization and translocates from the cytoplasm to the nucleus.

-

Phosphorylation of HSF1: For full transcriptional activity, HSF1 is phosphorylated at key residues, such as Serine 326.[6][7]

-

Binding to Heat Shock Elements (HSEs): In the nucleus, the activated HSF1 trimer binds to specific DNA sequences known as heat shock elements (HSEs) located in the promoter regions of heat shock genes.

-

Transcription of Hsp70: The binding of HSF1 to HSEs recruits the transcriptional machinery, leading to the increased transcription of the HSPA1A gene, which encodes the inducible form of Hsp70.

This pathway underscores the central role of HSF1 as the mediator of this compound's effect on Hsp70 expression.

Signaling Pathway of this compound Mediated Hsp70 Induction

Quantitative Data on this compound Activity

The biological activity of this compound has been characterized in various preclinical models. The following tables summarize key quantitative findings.

Table 1: In Vitro Activity of this compound and Related Compounds

| Compound/Parameter | Assay | Cell Line/System | IC50/EC50/Effect | Reference |

| This compound | Hsp90 ATPase Activity | Human Hsp90 | Increased ATPase activity | [8] |

| This compound | HSF1 Activation | PC3-MM2 cells | 2-3.7 fold increase at 10 µM | |

| Novobiocin (parent compound) | Luciferase Refolding | Rabbit Reticulocyte Lysate | IC50 = 400 µM | |

| This compound Analog (3395) | Ku-DNA Binding Inhibition | EMSA | IC50 = 2.4 µM | [9] |

| This compound Analog (3392) | Cell Viability | H460 cells | IC50 ≈ 8 µM | [9] |

Table 2: Effects of this compound on Hsp70 Induction and Mitochondrial Function

| Treatment | Cell/Tissue Type | Assay | Outcome | Reference |

| This compound | Diabetic Mouse Sensory Neurons | Mitochondrial Respiration | Improved mitochondrial bioenergetics | [10] |

| This compound | Mouse Dorsal Root Ganglia (DRG) Explants | Western Blot | Induction of Hsp70 | [11] |

| This compound | Diabetic Hsp70 Knockout Mice | In vivo efficacy | Ineffective in improving diabetic peripheral neuropathy | [10] |

Note: Specific fold-induction values for Hsp70 by this compound can vary depending on the cell type and experimental conditions.[12]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Western Blot for Hsp70 Induction and HSF1 Activation

This protocol is for the detection of changes in Hsp70 protein levels and the phosphorylation status of HSF1 in cultured cells following treatment with this compound.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-Hsp70

-

Rabbit anti-phospho-HSF1 (Ser326)

-

Mouse anti-HSF1 (total)

-

Mouse anti-β-actin (loading control)

-

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control for a specified time (e.g., 6, 12, 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Normalize protein amounts and run the samples on an SDS-PAGE gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-Hsp70, anti-phospho-HSF1) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to the loading control (β-actin). For phospho-HSF1, normalize to total HSF1 levels.

Experimental Workflow for Western Blot Analysis

Nuclear and Cytoplasmic Fractionation

This protocol is used to separate nuclear and cytoplasmic proteins to assess the translocation of HSF1 to the nucleus upon this compound treatment.

Materials:

-

Hypotonic buffer

-

Detergent (e.g., NP-40)

-

High-salt nuclear extraction buffer

-

Dounce homogenizer

-

Microcentrifuge

Procedure:

-

Cell Collection: Harvest this compound treated and control cells and wash with ice-cold PBS.

-

Cytoplasmic Lysis: Resuspend the cell pellet in hypotonic buffer and incubate on ice to allow cells to swell.

-

Homogenization: Gently homogenize the cells using a Dounce homogenizer to disrupt the cell membrane while keeping the nuclei intact.

-

Cytoplasmic Fraction Collection: Centrifuge the homogenate at a low speed. The supernatant contains the cytoplasmic fraction.

-

Nuclear Lysis: Resuspend the nuclear pellet in a high-salt nuclear extraction buffer and incubate on ice with agitation to lyse the nuclei and release nuclear proteins.

-

Nuclear Fraction Collection: Centrifuge at high speed to pellet the nuclear debris. The supernatant is the nuclear fraction.

-

Analysis: Analyze the cytoplasmic and nuclear fractions by Western blot for HSF1. Use GAPDH as a cytoplasmic marker and Lamin B1 as a nuclear marker to confirm the purity of the fractions.

Discussion and Future Directions

The induction of Hsp70 by this compound represents a promising therapeutic strategy for a range of diseases characterized by protein misfolding and cellular stress. The ability of this compound to activate the heat shock response via a C-terminal Hsp90-dependent mechanism offers a potential advantage over N-terminal inhibitors.

However, some studies have reported cell-type specific differences in the induction of Hsp70 by Hsp90 inhibitors.[12] Further research is needed to fully elucidate the factors that govern this differential response, which may include the basal levels of Hsp90, HSF1, and other co-chaperones in different cell types.

Future work should also focus on obtaining more detailed quantitative data on the dose-response relationship between this compound and Hsp70 induction in various cellular models. Additionally, a deeper understanding of the precise conformational changes in the Hsp90-HSF1 complex upon this compound binding will be crucial for the rational design of next-generation C-terminal Hsp90 modulators with improved efficacy and selectivity.

Conclusion

This compound is a valuable research tool and a potential therapeutic lead that acts through a well-defined molecular mechanism involving the inhibition of Hsp90, activation of HSF1, and subsequent induction of Hsp70. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other modulators of the heat shock response.

References

- 1. HSF1 Activation Mechanisms, Disease Roles, and Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting HSF1 for cancer treatment: mechanisms and inhibitor development [thno.org]

- 3. HSP90 Interacts with and Regulates the Activity of Heat Shock Factor 1 in Xenopus Oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stimulation of heat shock protein 90 chaperone function through binding of a novobiocin analog this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting HSF1 for cancer treatment: mechanisms and inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Phosphorylation of HSF1 at serine 326 residue is related to the maintenance of gynecologic cancer stem cells through expression of HSP27 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Impact of Optimized Ku–DNA Binding Inhibitors on the Cellular and In Vivo DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Heat shock protein 70 is necessary to improve mitochondrial bioenergetics and reverse diabetic sensory neuropathy following this compound therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Cell type–specific variations in the induction of hsp70 in human leukocytes by feverlike whole body hyperthermia - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Discovery and Synthesis of KU-32

For Researchers, Scientists, and Drug Development Professionals

Introduction

KU-32 is a novel, semi-synthetic derivative of the antibiotic novobiocin (B609625), which has emerged as a promising neuroprotective agent. It functions as a C-terminal inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the folding and stability of numerous client proteins involved in cell signaling, proliferation, and survival. Unlike many N-terminal Hsp90 inhibitors that exhibit significant cytotoxicity, this compound displays a favorable therapeutic window, potently inducing the expression of the protective chaperone Hsp70 with minimal impact on Hsp90 client protein degradation at neuroprotective concentrations. This unique property has positioned this compound as a compelling candidate for the treatment of various neurodegenerative diseases and diabetic neuropathy. This guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and key experimental data related to this compound.

Discovery and Rationale

The discovery of this compound stemmed from efforts to develop novobiocin analogues with improved potency and selectivity as Hsp90 inhibitors. Novobiocin itself is a weak C-terminal Hsp90 inhibitor. Structure-activity relationship (SAR) studies on novobiocin revealed that modifications to the 3-amido group of the coumarin (B35378) ring could significantly enhance Hsp90 inhibitory activity. This compound, chemically known as N-{7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methoxy-6,6-dimethyl-tetrahydro-2H-pyran-2-yloxy]-8-methyl-2-oxo-2H-chromen-3-yl}acetamide, was synthesized by replacing the bulky benzoyl moiety of novobiocin with a simple acetamide (B32628) group. This modification led to a compound that potently induces the heat shock response, characterized by the upregulation of Hsp70, while showing limited degradation of Hsp90 client proteins like Akt at concentrations effective for neuroprotection.[1]

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of the noviose sugar, the coumarin core, and the final coupling and modification steps. While a detailed, step-by-step protocol for the industrial-scale synthesis of this compound is proprietary, the general synthetic strategy can be outlined based on the synthesis of related novobiocin analogues.

Key Synthetic Steps:

-

Synthesis of the Noviose Donor: The noviose sugar moiety is typically synthesized from readily available starting materials and then activated as a glycosyl donor, for example, as a trichloroacetimidate.

-

Synthesis of the Coumarin Core: The 3-amino-7-hydroxy-8-methylcoumarin core can be synthesized through a series of reactions, likely starting from a substituted resorcinol.

-

Glycosylation: The activated noviose donor is coupled with the 7-hydroxy group of the coumarin core.

-

Acetylation: The final step involves the acetylation of the 3-amino group on the coumarin ring to yield this compound. This is a standard chemical transformation that can be achieved using acetylating agents like acetyl chloride or acetic anhydride (B1165640) in the presence of a suitable base.

Mechanism of Action

This compound exerts its neuroprotective effects primarily through the inhibition of the C-terminal ATPase activity of Hsp90. This leads to a cascade of downstream events:

-

Induction of Hsp70: Inhibition of Hsp90 by this compound triggers the heat shock response, leading to a significant upregulation of Hsp70. Hsp70 is a potent anti-apoptotic and pro-survival protein that plays a crucial role in protein folding, refolding of misfolded proteins, and preventing protein aggregation. The neuroprotective effects of this compound are largely dependent on this induction of Hsp70.

-

Modulation of Hsp90 Client Proteins: While this compound has a minimal effect on the degradation of Hsp90 client proteins like Akt at neuroprotective concentrations, it can influence their activity and signaling pathways.

-

Inhibition of Pyruvate (B1213749) Dehydrogenase Kinase (PDHK): this compound has been shown to inhibit PDHK, a key regulatory enzyme in glucose metabolism.[2][3] Inhibition of PDHK leads to the activation of the pyruvate dehydrogenase complex (PDC), promoting the conversion of pyruvate to acetyl-CoA and enhancing mitochondrial respiration.[2][4] This metabolic shift is thought to contribute to the neuroprotective effects of this compound, particularly in conditions of metabolic stress like diabetic neuropathy.

Quantitative Data

The following tables summarize key quantitative data regarding the biological activity of this compound from various studies.

| Parameter | Cell Line/Model | Value | Reference |

| Hsp70 Induction | MCF7 cells | Significant increase at 10 nM | [1] |

| Akt Degradation | MCF7 cells | 35% decrease at 5 µM | [1] |

| Neuroprotection (Anti-Aβ) | Primary cortical neurons | Dose-dependent protection (0.1 - 100 nM) | [5] |

| Diabetic Neuropathy | STZ-induced diabetic mice | 20 mg/kg weekly IP injection improves neuropathy | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Hsp70 Induction by Western Blot

Objective: To determine the effect of this compound on the expression level of Hsp70 in a given cell line.

Protocol:

-

Cell Culture and Treatment: Plate cells (e.g., MCF7) at a suitable density and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., 0, 1, 10, 100 nM) for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against Hsp70 overnight at 4°C.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities for Hsp70 and a loading control (e.g., β-actin or GAPDH). Normalize the Hsp70 signal to the loading control to determine the fold change in expression.

Akt Degradation by Western Blot

Objective: To assess the effect of this compound on the degradation of the Hsp90 client protein Akt.

Protocol:

The protocol is similar to the Hsp70 induction Western blot, with the following key differences:

-

Primary Antibody: Use a primary antibody specific for Akt.

-

Treatment Conditions: Higher concentrations of this compound (e.g., in the micromolar range) may be required to observe significant Akt degradation.

In Vitro Neuroprotection Assay (Live/Dead Viability Assay)

Objective: To evaluate the ability of this compound to protect neurons from a toxic insult (e.g., amyloid-beta).

Protocol:

-

Cell Culture: Plate primary neurons or a neuronal cell line (e.g., SH-SY5Y) in a suitable culture vessel.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours).

-

Induction of Toxicity: Add the neurotoxic agent (e.g., aggregated amyloid-beta peptide) to the cell culture medium.

-

Incubation: Incubate the cells for a period sufficient to induce cell death in the control group (e.g., 24-48 hours).

-

Live/Dead Staining:

-

Imaging and Analysis:

-

Visualize the cells using a fluorescence microscope with appropriate filters.

-

Count the number of live (green) and dead (red) cells in multiple fields of view for each condition.

-

Calculate the percentage of cell viability for each treatment group.

-

Pyruvate Dehydrogenase Kinase (PDHK) Inhibition Assay

Objective: To determine the inhibitory effect of this compound on PDHK activity.

Protocol:

This assay typically involves measuring the phosphorylation of the PDH complex by PDHK in the presence or absence of the inhibitor.

-

Reaction Setup: In a microplate well, combine a reaction buffer, the PDH complex (substrate), and the PDHK enzyme.

-

Inhibitor Addition: Add various concentrations of this compound or a vehicle control to the wells.

-

Reaction Initiation: Start the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-³²P]ATP).

-

Incubation: Incubate the reaction mixture at 37°C for a defined period.

-

Detection of Phosphorylation:

-

Stop the reaction and separate the proteins by SDS-PAGE.

-

Detect the phosphorylated PDH subunit by autoradiography (if using radiolabeled ATP) or by Western blot using a phospho-specific antibody.

-

-

Data Analysis: Quantify the level of PDH phosphorylation in each condition to determine the IC50 value of this compound for PDHK inhibition.

Mitochondrial Respiration Assay (Seahorse XF Analyzer)

Objective: To assess the effect of this compound on mitochondrial function by measuring the oxygen consumption rate (OCR).

Protocol:

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.

-

Treatment: Treat the cells with this compound for the desired duration.

-

Assay Preparation: On the day of the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO2 incubator at 37°C for 1 hour.

-

Seahorse XF Analysis:

-

Load the sensor cartridge with mitochondrial stress test compounds (oligomycin, FCCP, and rotenone/antimycin A) into the appropriate injection ports.

-

Place the cell plate into the Seahorse XF Analyzer and run the Mito Stress Test protocol.

-

-

Data Analysis: The instrument measures OCR at baseline and after the sequential injection of the inhibitors. This allows for the calculation of key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.

Caption: Mechanism of action of this compound leading to neuroprotection.

Caption: General experimental workflow for the evaluation of this compound.

Conclusion

This compound represents a significant advancement in the development of Hsp90 inhibitors for neurodegenerative diseases. Its ability to induce a robust Hsp70 response with minimal cytotoxicity provides a clear advantage over earlier generations of Hsp90 inhibitors. The dual mechanism of action, involving both the Hsp90/Hsp70 pathway and the modulation of mitochondrial metabolism via PDHK inhibition, makes it a particularly attractive therapeutic candidate. Further research and clinical development of this compound and related compounds are warranted to fully explore their potential in treating a range of debilitating neurological disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Protection against Aβ-induced neuronal damage by this compound: PDHK1 inhibition as important target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DSpace [kuscholarworks.ku.edu]

- 4. What are PDHK inhibitors and how do they work? [synapse.patsnap.com]

- 5. Heat Shock Protein Signaling in Brain Ischemia and Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DSpace [kuscholarworks.ku.edu]

- 7. labs.pbrc.edu [labs.pbrc.edu]

- 8. LIVE/DEAD Viability/Cytotoxicity Kit for mammalian cells | Thermo Fisher Scientific - US [thermofisher.com]

The Structure-Activity Relationship of KU-32: A C-Terminal Hsp90 Inhibitor with Neuroprotective Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

KU-32 is a synthetic derivative of the natural product novobiocin (B609625) and a potent C-terminal inhibitor of Heat Shock Protein 90 (Hsp90). Unlike N-terminal Hsp90 inhibitors, which have been extensively studied for their anti-cancer properties, this compound and its analogs have garnered significant interest for their neuroprotective effects, particularly in the context of diabetic peripheral neuropathy. A key feature of this compound's mechanism of action is its ability to induce the expression of Heat Shock Protein 70 (Hsp70) at concentrations that do not cause significant degradation of Hsp90 client proteins, thus providing a therapeutic window for neuroprotection without overt cytotoxicity. This guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing its mechanism of action, quantitative biological data, and the experimental protocols used in its evaluation.

Core Structure and Mechanism of Action

This compound belongs to the novobiocin class of compounds, which target the less-explored C-terminal ATP-binding site of Hsp90. Inhibition of Hsp90 at this site disrupts the chaperone's conformational cycle, leading to the dissociation of the co-chaperone HSF1 (Heat Shock Factor 1). HSF1 then translocates to the nucleus, where it trimerizes and binds to heat shock elements (HSEs) in the promoter regions of heat shock genes, leading to the upregulation of chaperones, most notably Hsp70.[1][2] This induction of Hsp70 is crucial for the neuroprotective effects of this compound, as it aids in the refolding of misfolded proteins, reduces protein aggregation, and improves mitochondrial bioenergetics.[1][3][4]

The chemical structure of this compound features a coumarin (B35378) core, a noviose sugar moiety, and a critical acetamide (B32628) group. The SAR studies have revealed that modifications to these key structural features can significantly impact the biological activity, shifting the balance between Hsp70 induction and client protein degradation.

Structure-Activity Relationship (SAR)

The development of this compound and its analogs has provided valuable insights into the structural requirements for selective Hsp70 induction versus client protein degradation.

The Importance of the Acetamide Moiety

A pivotal aspect of this compound's SAR lies in its acetamide group. This functional group is essential for the potent induction of the heat shock response (HSR) and subsequent Hsp70 expression.[5][6] Replacement of the acetamide with a benzamide (B126) group, as seen in the analog KU-174, leads to a significant shift in activity. KU-174 shows diminished Hsp70 induction but enhanced degradation of Hsp90 client proteins like Akt.[7] This divergence in activity highlights the critical role of the acetamide in mediating the neuroprotective, Hsp70-dependent pathway.

Modifications to the Coumarin and Biaryl Cores

While the coumarin core is a common feature of novobiocin-based inhibitors, analogs with biaryl cores have also been synthesized and evaluated. These modifications can influence the flexibility and binding orientation of the molecule within the Hsp90 C-terminal pocket, leading to improved inhibitory activity.[8]

Second-Generation Analogs: KU-596

Further optimization of the novobiocin scaffold led to the development of second-generation analogs like KU-596. These compounds were designed to enhance neuroprotective activity.[1][5]

Quantitative Biological Data

The following tables summarize the key quantitative data for this compound and its analogs, providing a basis for comparing their biological activities.

| Compound | Assay | Cell Line/System | EC50 (nM) | Reference |

| This compound | Neuroprotection against glucotoxicity | Dorsal Root Ganglion (DRG) neurons | 240 | [3] |

| KU-596 | Neuroprotection against glucotoxicity | Dorsal Root Ganglion (DRG) neurons | 13 | [3] |

| This compound | Neuroprotection against β-amyloid toxicity | SH-SY5Y neuroblastoma cells | 1.49 | [5] |

Table 1: Neuroprotective Activity of this compound and KU-596.

| Compound | Concentration | Cell Line | Effect on Hsp70 Induction | Effect on Akt Degradation | Reference |

| This compound | 10 nM | MCF7 | Significant increase | - | [7] |

| This compound | 5 µM | MCF7 | - | ~35% decrease | [7] |

| KU-174 | - | MCF7 | Abolished | Potent induction | [7] |

Table 2: Differential Effects of this compound and KU-174 on Hsp70 Induction and Client Protein Degradation.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

The binding of this compound to the C-terminus of Hsp90 initiates a signaling cascade that culminates in the induction of Hsp70 and subsequent neuroprotective effects.

Caption: Signaling pathway of this compound leading to neuroprotection.

Experimental Workflow for Evaluating this compound in a Diabetic Neuropathy Model

A common experimental workflow to assess the efficacy of this compound involves inducing diabetes in rodents and subsequently evaluating various neurological and biochemical parameters.

References

- 1. The Role and Therapeutic Potential of Hsp90, Hsp70, and Smaller Heat Shock Proteins in Peripheral and Central Neuropathies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Heat Shock Protein 70 Is Necessary to Improve Mitochondrial Bioenergetics and Reverse Diabetic Sensory Neuropathy following this compound Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 5. Synthesis and evaluation of a ring-constrained Hsp90 C-terminal inhibitor that exhibits neuroprotective activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and evaluation of novologues as C-terminal Hsp90 inhibitors with cytoprotective activity against sensory neuron glucotoxicity. | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Biological Evaluation of Novobiocin Core Analogues as Hsp90 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neuroprotective Mechanisms of KU-32: A C-Terminal Hsp90 Modulator

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

KU-32, a novel analog of novobiocin (B609625), has emerged as a promising neuroprotective agent with a distinct mechanism of action. While initially identified as a C-terminal modulator of Heat shock protein 90 (Hsp90), its neuroprotective effects, particularly against amyloid-beta (Aβ)-induced toxicity, are not primarily mediated by the classical heat shock response.[1][2] Instead, research points to a crucial role for this compound in preserving mitochondrial function through the inhibition of pyruvate (B1213749) dehydrogenase kinase (PDHK).[1][2][3][4][5] This inhibition enhances neuronal bioenergetics and mitigates oxidative stress, offering a potential therapeutic avenue for neurodegenerative diseases characterized by mitochondrial dysfunction and protein misfolding. This guide provides a comprehensive overview of the core mechanisms, experimental validation, and key signaling pathways associated with the neuroprotective effects of this compound.

Core Mechanism of Action: Beyond Hsp90 Inhibition

This compound is a derivative of the antibiotic novobiocin and functions as a C-terminal inhibitor of Hsp90, a master regulator of cellular proteostasis.[1][3][4][5] While many Hsp90 inhibitors exert their effects by inducing the heat shock response (HSR) and upregulating chaperone proteins like Hsp70, this compound's neuroprotective activity in the context of Aβ toxicity in central nervous system neurons appears to be independent of this pathway.[1][2]

The primary neuroprotective mechanism of this compound has been identified as the inhibition of pyruvate dehydrogenase kinase (PDHK) .[1][2][3][4][5] PDHK is a key regulatory enzyme that phosphorylates and inactivates the pyruvate dehydrogenase complex (PDC). By inhibiting PDHK, this compound effectively activates PDC, leading to a cascade of beneficial metabolic effects within the neuron.[1][2][4][5]

Quantitative Data on Neuroprotective Efficacy

The following table summarizes the key quantitative findings from preclinical studies evaluating the neuroprotective effects of this compound.

| Parameter | Cell/Animal Model | Condition | This compound Concentration | Observed Effect | Reference |

| Neuroprotection | Primary rat cortical neurons | Aβ-induced toxicity | Low nanomolar | Complete neuroprotection | [1] |

| PDHK Inhibition | Isolated brain mitochondria and SH-SY5Y cells | - | 200 nM | Effective inhibition of PDHK regulation of PDHC | [3] |

| Superoxide (B77818) Formation | Neuroblastoma cells | Aβ-induced | Not specified | Reversal of Aβ-induced superoxide formation | [1][2][3][4][5] |

| Mitochondrial Complex I Activity | Neuroblastoma cells | Aβ-induced inhibition | Not specified | Activation of Complex I and blockage of Aβ-induced inhibition | [1][2][3][4][5] |

| Diabetic Neuropathy | Swiss-Webster mice | Streptozotocin-induced Type 1 diabetes | 20 mg/kg (weekly) | Time-dependent restoration of motor and sensory nerve conduction velocities | [6] |

Key Signaling Pathways

The neuroprotective effects of this compound are primarily mediated through the modulation of mitochondrial metabolism. The following diagrams illustrate the key signaling pathways involved.

This compound Mechanism of Action via PDHK Inhibition

Caption: this compound inhibits PDHK, leading to the activation of the PDC and enhanced mitochondrial metabolism.

Contrasting Mechanisms in Neuroprotection and Diabetic Neuropathy

References

- 1. Protection against Aβ-induced neuronal damage by this compound: PDHK1 inhibition as important target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Protection against Aβ-induced neuronal damage by this compound: PDHK1 inhibition as important target [frontiersin.org]

- 4. DSpace [kuscholarworks.ku.edu]

- 5. Protection against Aβ-induced neuronal damage by this compound: PDHK1 inhibition as important target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DSpace [kuscholarworks.ku.edu]

The Impact of KU-32 on Mitochondrial Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

KU-32, a novobiocin-based, C-terminal inhibitor of Heat Shock Protein 90 (Hsp90), has emerged as a significant modulator of mitochondrial function with profound implications for neuroprotective and cytoprotective therapies. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound impacts mitochondria, focusing on its role in enhancing mitochondrial bioenergetics, mitigating oxidative stress, and influencing key signaling pathways. Experimental data are summarized in structured tables for comparative analysis, and detailed protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz (DOT language) to offer a clear and comprehensive understanding of this compound's mitochondrial effects.

Introduction: this compound as a Mitochondrial Modulator

This compound is a derivative of the antibiotic novobiocin (B609625) and functions as a C-terminal inhibitor of the molecular chaperone Hsp90.[1][2] Unlike many N-terminal Hsp90 inhibitors that lead to client protein degradation, this compound exhibits a significant cytoprotective profile.[2] A primary mechanism of its action involves the induction of Heat Shock Protein 70 (Hsp70), which is critical for its therapeutic efficacy, particularly in models of diabetic peripheral neuropathy.[1][3] A growing body of evidence indicates that the neuroprotective effects of this compound are intrinsically linked to its ability to restore and enhance mitochondrial function in the face of cellular stress.[1][4] This guide will dissect the multifaceted impact of this compound on mitochondria.

Core Mechanism of Action: Hsp90 Inhibition and Downstream Effects

The primary molecular target of this compound is the C-terminal ATP-binding domain of Hsp90.[5][6] While novobiocin inhibits Hsp90 ATPase activity, this compound has been shown to stimulate it, leading to a "partially closed" intermediate conformation of Hsp90 that selectively binds ATP.[5][6] This modulation of Hsp90 function triggers a cascade of events that ultimately converge on the mitochondria.

The this compound Signaling Pathway

The signaling cascade initiated by this compound that impacts mitochondrial function is multifaceted. A key aspect is the induction of Hsp70, which plays a crucial role in improving mitochondrial bioenergetics.[3] Additionally, this compound has been shown to inhibit pyruvate (B1213749) dehydrogenase kinase (PDHK), a key regulator of mitochondrial metabolism.[7] This inhibition leads to the activation of the pyruvate dehydrogenase (PDH) complex, increasing the production of acetyl-CoA and subsequently stimulating the tricarboxylic acid (TCA) cycle and electron transport chain (ETC) activity, particularly at Complex I.[7]

Quantitative Impact on Mitochondrial Bioenergetics

This compound has been demonstrated to significantly improve mitochondrial bioenergetics, particularly under conditions of hyperglycemic stress.[1] This is evidenced by its effects on key parameters of mitochondrial respiration.

Data Summary: Mitochondrial Respiration

The following table summarizes the quantitative effects of this compound on mitochondrial oxygen consumption rate (OCR) in sensory neurons.

| Parameter | Condition | Treatment | Fold Change vs. Control | Reference |

| Basal Respiration | Hyperglycemia | This compound | Increased | [1] |

| ATP-coupled Respiration | Hyperglycemia | This compound | Increased | [8] |

| Maximal Respiratory Capacity | Hyperglycemia | This compound | Significantly Increased | [1][8] |

| Spare Respiratory Capacity | Diabetic Mice | This compound | Increased | [4] |

Note: The exact fold changes can vary depending on the specific experimental model and conditions.

Experimental Protocol: Measurement of Oxygen Consumption Rate (OCR)

A common method to assess mitochondrial respiration is through extracellular flux analysis using instruments like the Seahorse XF Analyzer.

Protocol: Seahorse XF Cell Mito Stress Test

-

Cell Seeding: Plate sensory neurons (e.g., 50B11 cell line) in a Seahorse XF culture plate at an optimized density and allow them to adhere.[8]

-

Treatment: Treat the cells with this compound (e.g., 5 µM) or vehicle control for a specified duration (e.g., 24 hours).[8]

-

Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate at 37°C in a non-CO2 incubator.

-

Instrument Calibration: Calibrate the Seahorse XF Analyzer with the provided calibration solution.

-

Mito Stress Test: Load the sensor cartridge with sequential inhibitors of the electron transport chain:

-

Port A: Oligomycin (inhibits ATP synthase)

-

Port B: FCCP (a protonophore that uncouples oxygen consumption from ATP production)

-

Port C: Rotenone & Antimycin A (inhibit Complex I and III, respectively)[8]

-

-

Data Acquisition: Place the cell culture plate in the Seahorse XF Analyzer and initiate the assay. The instrument will measure the oxygen consumption rate (OCR) in real-time before and after the injection of each inhibitor.

-

Data Analysis: Normalize OCR values to cell number or protein content. Calculate key parameters such as basal respiration, ATP-coupled respiration, maximal respiratory capacity, and spare respiratory capacity.[4]

Attenuation of Mitochondrial Oxidative Stress

A key consequence of mitochondrial dysfunction is the overproduction of reactive oxygen species (ROS), leading to oxidative stress. This compound has been shown to effectively counteract this pathological process.

Data Summary: Mitochondrial Superoxide (B77818) Levels

| Cell Type | Stressor | Treatment | Effect on Mitochondrial Superoxide | Reference |

| Sensory Neurons | Hyperglycemia | This compound | Significantly Decreased | [1] |

| Neuroblastoma Cells | Amyloid Beta | This compound | Reversed Superoxide Formation | [7] |

Mechanism of ROS Reduction

This compound reduces mitochondrial superoxide levels through multiple mechanisms:

-

Increased Translation of MnSOD: this compound promotes the translation of Manganese Superoxide Dismutase (MnSOD), a primary mitochondrial antioxidant enzyme.[1]

-

Improved Electron Transport Chain Function: By enhancing the efficiency of the electron transport chain, particularly at Complex I, this compound reduces electron leakage and subsequent superoxide formation.[7]

Experimental Protocol: Measurement of Mitochondrial Superoxide

Mitochondrial superoxide levels can be quantified using fluorescent probes like MitoSOX Red.

Protocol: MitoSOX Red Staining and Confocal Microscopy

-

Cell Culture and Treatment: Culture cells on glass-bottom dishes and treat with this compound or vehicle control under the desired experimental conditions (e.g., hyperglycemia).

-

MitoSOX Red Loading: Incubate the cells with MitoSOX Red reagent (typically 5 µM) for 10-30 minutes at 37°C, protected from light.

-

Washing: Gently wash the cells with warm buffer (e.g., HBSS or PBS) to remove excess probe.

-

Counterstaining (Optional): To visualize mitochondria, cells can be co-stained with a mitochondrial marker like MitoTracker Green FM.

-

Imaging: Immediately image the cells using a confocal microscope with appropriate laser excitation and emission filters for MitoSOX Red (e.g., excitation ~510 nm, emission ~580 nm).

-

Image Analysis: Quantify the fluorescence intensity of MitoSOX Red within the mitochondrial regions of interest to determine the relative levels of superoxide.

Impact on Mitochondrial Protein Translation

This compound has been found to enhance the translation of numerous mitochondrial proteins, which is a crucial aspect of its ability to improve mitochondrial function.[1]

Data Summary: Protein Translation Effects

| Protein Category | Specific Proteins | Effect of this compound | Reference |

| Antioxidant Enzymes | Mn Superoxide Dismutase (MnSOD) | Increased Translation | [1] |

| Chaperones | Cytosolic and Mitochondrial Chaperones | Increased Translation | [1] |

| ETC Components | Components of the Mitochondrial Respiratory Chain | Increased Translation | [1] |

Experimental Protocol: Pulse SILAC (pSILAC)

Pulse Stable Isotope Labeling with Amino Acids in Cell Culture (pSILAC) is a powerful technique to measure de novo protein synthesis.

Protocol: pSILAC for Measuring Protein Translation

-

Cell Culture: Culture cells in regular ("light") SILAC medium.

-

Treatment: Treat the cells with this compound or vehicle control.

-

Isotope Labeling: For the final period of the experiment (e.g., 24 hours), switch the cells to "heavy" SILAC medium containing stable isotope-labeled amino acids (e.g., ¹³C₆-arginine and ¹³C₆,¹⁵N₂-lysine).

-

Cell Lysis and Protein Extraction: Harvest the cells and extract total protein.

-

Protein Digestion: Digest the proteins into peptides using an enzyme like trypsin.

-

Mass Spectrometry: Analyze the peptide mixture using high-resolution mass spectrometry.

-

Data Analysis: Identify and quantify the "heavy" and "light" forms of each peptide. The ratio of heavy to light peptides provides a measure of the rate of protein synthesis during the labeling period.

Conclusion and Future Directions

This compound exerts a profound and beneficial impact on mitochondrial function through a multi-pronged mechanism involving Hsp90 modulation, Hsp70 induction, and direct effects on mitochondrial metabolic enzymes. Its ability to enhance mitochondrial bioenergetics, reduce oxidative stress, and promote the synthesis of key mitochondrial proteins underscores its therapeutic potential for a range of diseases characterized by mitochondrial dysfunction, particularly neurodegenerative disorders.

Future research should focus on further elucidating the precise molecular interactions of this compound within the mitochondria and exploring its efficacy in a broader range of disease models. The development of second-generation analogs of this compound with enhanced mitochondrial targeting and specificity could further augment its therapeutic utility. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers to build upon in their investigation of this promising mitochondrial modulator.

References

- 1. A C-Terminal Heat Shock Protein 90 Inhibitor Decreases Hyperglycemia-induced Oxidative Stress and Improves Mitochondrial Bioenergetics in Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and evaluation of a ring-constrained Hsp90 C-terminal inhibitor that exhibits neuroprotective activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Heat shock protein 70 is necessary to improve mitochondrial bioenergetics and reverse diabetic sensory neuropathy following this compound therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Heat Shock Protein 70 Is Necessary to Improve Mitochondrial Bioenergetics and Reverse Diabetic Sensory Neuropathy following this compound Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stimulation of heat shock protein 90 chaperone function through binding of a novobiocin analog this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stimulation of heat shock protein 90 chaperone function through binding of a novobiocin analog this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Protection against Aβ-induced neuronal damage by this compound: PDHK1 inhibition as important target [frontiersin.org]

- 8. researchgate.net [researchgate.net]

KU-32: A Potential Therapeutic for Neurodegenerative Diseases - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neurodegenerative diseases, characterized by the progressive loss of neuronal structure and function, represent a significant and growing unmet medical need. A common pathological hallmark of many of these disorders, including Alzheimer's disease, is the accumulation of misfolded proteins and associated cellular stress. This technical guide provides an in-depth overview of KU-32, a novel small molecule with demonstrated neuroprotective properties. This compound, a derivative of the antibiotic novobiocin, was initially investigated as a C-terminal inhibitor of Heat shock protein 90 (Hsp90). However, compelling evidence now suggests its primary neuroprotective mechanism operates through the inhibition of Pyruvate (B1213749) Dehydrogenase Kinase (PDHK), leading to enhanced mitochondrial function and a reduction in oxidative stress. This document consolidates the current understanding of this compound's mechanism of action, presents available quantitative data from preclinical studies, details relevant experimental protocols, and provides visual representations of its signaling pathways and experimental workflows.

Introduction to this compound

This compound is a synthetic analog of novobiocin, developed as a modulator of the C-terminal ATP-binding site of Hsp90.[1] While initially explored for its potential to induce the heat shock response and facilitate the clearance of misfolded proteins, research has revealed a distinct and potent neuroprotective mechanism.[2] Studies have shown that this compound can protect primary neurons from amyloid-beta (Aβ)-induced cell death at nanomolar concentrations.[2] This neuroprotection appears to be independent of the upregulation of heat shock proteins like Hsp70, a typical downstream effect of Hsp90 inhibition.[2] Instead, the therapeutic potential of this compound in the context of neurodegeneration is increasingly attributed to its effects on mitochondrial bioenergetics.

Mechanism of Action

The primary neuroprotective mechanism of this compound is now understood to be the inhibition of Pyruvate Dehydrogenase Kinase (PDHK).[1][2] PDHK is a mitochondrial enzyme that negatively regulates the Pyruvate Dehydrogenase Complex (PDC) through phosphorylation. By inhibiting PDHK, this compound effectively activates the PDC, leading to a cascade of beneficial downstream effects within the mitochondria.[2]

This includes:

-

Increased Acetyl-CoA Production: An active PDC enhances the conversion of pyruvate to acetyl-CoA.[2]

-

Stimulation of the Tricarboxylic Acid (TCA) Cycle: Increased acetyl-CoA fuels the TCA cycle, boosting cellular respiration.[2]

-

Enhanced Electron Transport Chain Activity: This leads to increased activity of Complex I of the electron transport chain.[2]

-

Reduced Superoxide (B77818) Formation: this compound has been shown to reverse Aβ-induced superoxide formation, a key contributor to oxidative stress.[2]

This proposed signaling pathway highlights a shift in focus from the canonical Hsp90 chaperone cycle to the direct modulation of mitochondrial metabolism as the core therapeutic action of this compound in neurodegenerative disease models.

Figure 1: Proposed signaling pathway of this compound's neuroprotective effects.

Quantitative Data

The following tables summarize the available quantitative data for this compound from preclinical studies.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Type | Condition | Reference |

|---|---|---|---|---|

| Neuroprotection EC50 | ~1 nM | Primary rat cortical neurons | Aβ1-42-induced toxicity | [2] |

| Hsp90 ATPase Activity | ~69% stimulation | Recombinant human Hsp90 | 1:1 molar ratio (Hsp90:this compound) | [3] |

| Superoxide Reduction | Significant decrease | SH-SY5Y neuroblastoma cells | 200 nM this compound treatment |[2] |

Table 2: this compound Binding Affinities

| Binding Partner | Kd | Method | Condition | Reference |

|---|---|---|---|---|

| Hsp90-KU-32 | Not explicitly stated | Isothermal Titration Calorimetry | - | - |

| ADP to Hsp90-KU-32 complex | ~10 µM | Isothermal Titration Calorimetry | - |[3] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

In Vitro Neuroprotection Assay Against Aβ-Induced Toxicity

This protocol is adapted from studies evaluating the neuroprotective effects of this compound on primary neurons.[2]

Objective: To determine the concentration-dependent neuroprotective effect of this compound against amyloid-beta (Aβ)-induced neuronal cell death.

Materials:

-

Primary embryonic rat cortical neurons

-

Neurobasal medium supplemented with B-27

-

Poly-D-lysine coated culture plates

-

This compound (stock solution in DMSO)

-

Aβ1-42 peptide

-

Cell viability assay reagent (e.g., Calcein-AM/Ethidium homodimer-1)

-

Fluorescence microscope

Procedure:

-

Primary Neuron Culture:

-

Isolate cortical neurons from E18 rat embryos.

-

Plate dissociated neurons on poly-D-lysine coated plates at a suitable density.

-

Culture neurons in Neurobasal medium with B-27 supplement for 7 days in vitro (DIV) to allow for maturation.

-

-

Aβ Preparation:

-

Reconstitute Aβ1-42 peptide in sterile water or an appropriate buffer.

-

Aggregate the peptide by incubating at 37°C for 24 hours to form oligomers.

-

-

Treatment:

-

At DIV 7, pre-treat the neuronal cultures with varying concentrations of this compound (e.g., 0.1 nM to 100 nM) or vehicle (DMSO) for 2 hours.

-

Add the prepared Aβ1-42 oligomers to the cultures at a final concentration known to induce approximately 50% cell death (e.g., 10 µM).

-

Incubate the treated cultures for 48 hours.

-

-

Viability Assessment:

-

After 48 hours of Aβ exposure, assess neuronal viability using a live/dead staining assay.

-

Capture fluorescent images of multiple fields per well.

-

Quantify the percentage of viable (green fluorescent) neurons relative to the total number of neurons.

-

-

Data Analysis:

-

Plot the percentage of neuronal survival against the concentration of this compound.

-

Calculate the EC50 value, which is the concentration of this compound that provides 50% of its maximal protective effect.

-

Figure 2: Experimental workflow for the in vitro neuroprotection assay.

Pyruvate Dehydrogenase Kinase (PDK) Inhibition Assay

This is a generalized protocol for a biochemical assay to screen for PDK inhibitors.

Objective: To determine the inhibitory activity of this compound against PDK isoforms.

Materials:

-

Recombinant human PDK isoforms (PDK1, PDK2, PDK3, PDK4)

-

PDC E1α subunit (substrate)

-

ATP

-

Kinase assay buffer

-

This compound

-

ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system

-

Luminometer

Procedure:

-

Reagent Preparation:

-

Prepare serial dilutions of this compound in an appropriate solvent (e.g., DMSO) and then in kinase assay buffer.

-

Prepare a reaction mixture containing the PDK enzyme and its substrate (PDC E1α) in the kinase assay buffer.

-

-

Kinase Reaction:

-

Add the diluted this compound or vehicle to the wells of a microplate.

-

Add the enzyme/substrate mixture to each well.

-